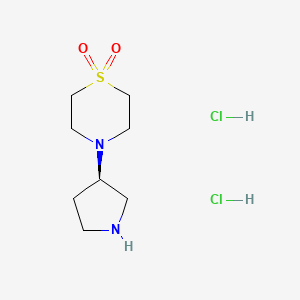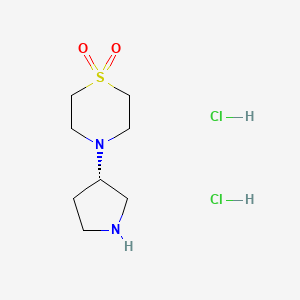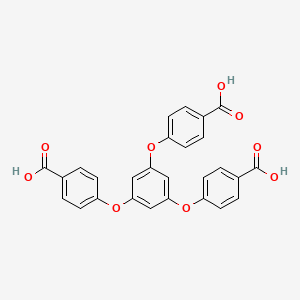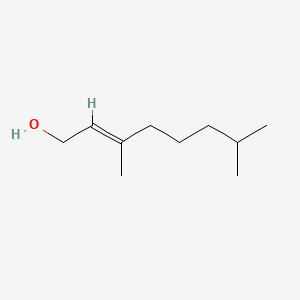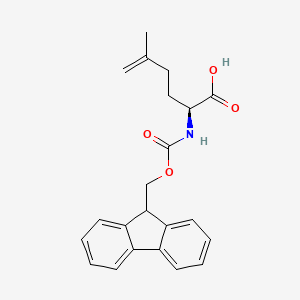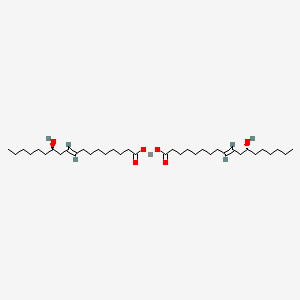
Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate
描述
Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate is a coordination compound where zinc is complexed with (R,E)-12-hydroxyoctadec-9-enoate, a fatty acid derivative
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate typically involves the reaction of zinc salts with (R,E)-12-hydroxyoctadec-9-enoic acid. One common method is to dissolve zinc acetate in a suitable solvent and then add (R,E)-12-hydroxyoctadec-9-enoic acid under stirring conditions. The reaction mixture is then heated to facilitate the formation of the zinc complex. The product is usually isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where zinc salts and (R,E)-12-hydroxyoctadec-9-enoic acid are reacted under controlled temperature and pressure conditions. The process may include steps such as solvent recovery, product isolation, and purification to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form zinc oxide and other oxidation products.
Reduction: It can be reduced under specific conditions to yield different zinc complexes.
Substitution: The ligand (R,E)-12-hydroxyoctadec-9-enoate can be substituted with other ligands in the presence of suitable reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield zinc oxide, while substitution reactions can produce a variety of zinc complexes with different ligands .
科学研究应用
Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Biology: The compound is studied for its potential role in biological systems, including enzyme activity and cellular signaling.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent and its role in zinc supplementation therapies.
Industry: It is used in the production of biodegradable polymers and as an additive in lubricants and coatings .
作用机制
The mechanism of action of Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate involves its interaction with biological molecules such as proteins and enzymes. The zinc ion can coordinate with amino acid residues in proteins, altering their structure and function. This coordination can affect various cellular processes, including enzyme catalysis and signal transduction pathways .
相似化合物的比较
Similar Compounds
Similar compounds to Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate include other zinc carboxylates and zinc complexes with fatty acid derivatives, such as:
- Zinc stearate
- Zinc palmitate
- Zinc oleate .
Uniqueness
This compound is unique due to its specific ligand, (R,E)-12-hydroxyoctadec-9-enoate, which imparts distinct chemical and biological properties. Its hydroxyl and unsaturated groups provide additional sites for chemical reactions and interactions, making it a versatile compound for various applications .
属性
IUPAC Name |
zinc;(E,12R)-12-hydroxyoctadec-9-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H34O3.Zn/c2*1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;/h2*9,12,17,19H,2-8,10-11,13-16H2,1H3,(H,20,21);/q;;+2/p-2/b2*12-9+;/t2*17-;/m11./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAWWVVGZMLGEIW-KLBHUOMESA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)[O-])O.CCCCCCC(CC=CCCCCCCCC(=O)[O-])O.[Zn+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[C@@H](O)C/C=C/CCCCCCCC(=O)[O-].CCCCCC[C@@H](O)C/C=C/CCCCCCCC(=O)[O-].[Zn+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H66O6Zn | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
660.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13040-19-2 | |
| Record name | 9-Octadecenoic acid, 12-hydroxy-, zinc salt (2:1), (9Z,12R)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Zinc diricinoleate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.632 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-prop-2-enoxy-3H-purin-6-one](/img/structure/B8100001.png)
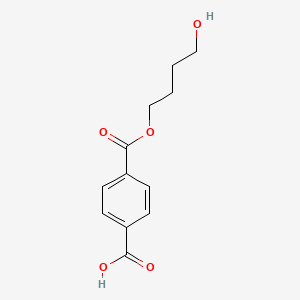
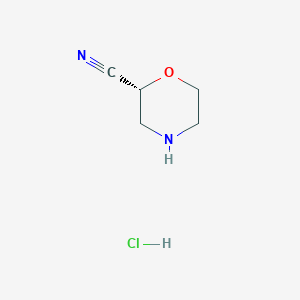
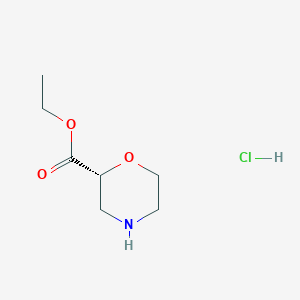
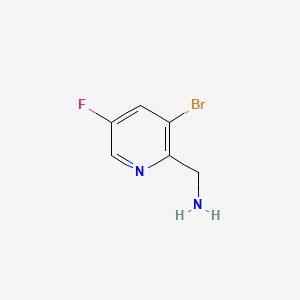

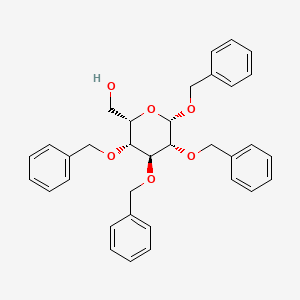
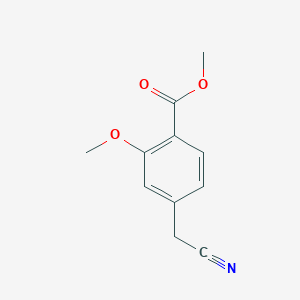
![6-chloro-1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B8100047.png)
